2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine;dihydrochloride

Description

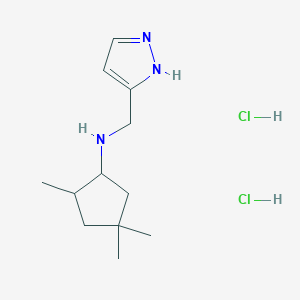

2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine dihydrochloride is a cyclopentane derivative functionalized with a pyrazolemethylamine group. The compound features a trimethyl-substituted cyclopentane ring, enhancing steric bulk and lipophilicity, and a pyrazole moiety linked via a methylene bridge. The dihydrochloride salt form improves solubility in polar solvents, making it suitable for pharmaceutical or synthetic applications.

Properties

IUPAC Name |

2,4,4-trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine;dihydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H21N3.2ClH/c1-9-6-12(2,3)7-11(9)13-8-10-4-5-14-15-10;;/h4-5,9,11,13H,6-8H2,1-3H3,(H,14,15);2*1H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FVODYZAPTYAVPL-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CC(CC1NCC2=CC=NN2)(C)C.Cl.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H23Cl2N3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

280.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Biological Activity

2,4,4-Trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine; dihydrochloride is a compound that has garnered attention for its potential biological activities. This article explores its biological properties, focusing on its antifungal, anti-inflammatory, and cytotoxic effects based on diverse research findings.

Chemical Structure and Properties

The compound is characterized by the following structural formula:

- IUPAC Name : N-((1H-pyrazol-3-yl)methyl)-2,4,4-trimethylcyclopentan-1-amine dihydrochloride

- Molecular Formula : C₁₂H₂₁N₃·2Cl

- CAS Number : 100637144

Biological Activity Overview

The biological activities of 2,4,4-trimethyl-N-(1H-pyrazol-5-ylmethyl)cyclopentan-1-amine; dihydrochloride can be categorized into several key areas:

1. Antifungal Activity

Research indicates that compounds similar to this structure exhibit significant antifungal properties. A patent describes a fungicidal composition that includes pyrazole derivatives, suggesting that this compound may function effectively against various fungal strains .

2. Anti-inflammatory Effects

Studies on related pyrazole compounds have shown promising anti-inflammatory activities. For instance, aminomethyl derivatives of pyrazoles demonstrated higher anti-inflammatory potential than standard drugs like diclofenac sodium . The structure-activity relationship (SAR) analysis indicates that modifications in the aminomethyl moiety can enhance anti-inflammatory efficacy.

3. Cytotoxicity and Anticancer Activity

Recent investigations into the cytotoxic effects of pyrazole derivatives have raised concerns regarding their safety profiles. A study highlighted that certain pyrazole compounds exhibited cytotoxicity at concentrations relevant to their therapeutic use . The evaluation of these compounds against cancer cell lines revealed varying degrees of antitumor activity, necessitating further exploration into their mechanisms of action and potential side effects.

Case Studies and Research Findings

Discussion

The compound's biological activity suggests it could serve as a basis for developing new therapeutic agents. However, the potential cytotoxicity observed in some studies underscores the need for comprehensive safety evaluations before clinical application.

Further research focusing on the following areas is recommended:

- Mechanistic Studies : Understanding how these compounds interact at the molecular level can inform safer drug design.

- In Vivo Testing : Animal studies will provide insights into the pharmacokinetics and long-term effects of these compounds.

- Broader Screening : Expanding testing to include various cancer cell lines and microbial strains will help elucidate the full spectrum of biological activity.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Structural and Functional Comparisons

Key Observations

Structural Complexity vs. Solubility :

- The target compound’s cyclopentane core increases hydrophobicity compared to aromatic systems like J84 . However, the dihydrochloride salt counterbalances this by enhancing aqueous solubility, similar to valtorcitabine dihydrochloride .

- Azoamidine dihydrochlorides (e.g., 2,2’-azobis derivatives) prioritize water solubility for radical initiation, whereas the target compound’s pyrazolemethyl group may favor receptor binding in bioactive contexts .

Stability and Reactivity :

- Dihydrochloride salts generally exhibit superior crystallinity and shelf stability. For example, valtorcitabine dihydrochloride’s salt form stabilizes the nucleoside against hydrolysis . The target compound likely shares this advantage over neutral analogs like J83.

- Pyrazole-tetrazole hybrids (J84) are prone to tautomerism, whereas the target compound’s rigid cyclopentane backbone may reduce conformational flexibility, enhancing thermal stability .

Functional Group Diversity :

- Unlike J84’s tetrazole (acidic NH) and dichlorophenyl groups, the target compound’s pyrazolemethylamine moiety offers basicity for protonation, useful in salt formation or coordination chemistry .

- Azoamidines rely on azo (-N=N-) bonds for radical generation, a feature absent in the target compound, which may instead leverage amine-pyrazole interactions for biological targeting.

Synthetic Accessibility: The synthesis of pyrazole derivatives often involves cyclocondensation (e.g., ’s use of malononitrile with pyrazole precursors). The target compound’s methylcyclopentane group may require alkylation or Grignard reactions, adding synthetic complexity compared to J84’s straightforward heterocyclic assembly .

Q & A

Basic: What experimental design strategies are recommended for optimizing the synthesis of this compound?

Answer:

Statistical Design of Experiments (DoE) is critical for minimizing trial-and-error approaches. Utilize factorial designs to screen variables (e.g., temperature, solvent polarity, catalyst loading) and response surface methodologies (RSM) to identify optimal reaction conditions. For example, fractional factorial designs can reduce the number of experiments while accounting for interactions between parameters like cyclopentane ring functionalization and pyrazole coupling efficiency . Central composite designs are useful for refining reaction yields and purity.

Advanced: How can computational methods be integrated to predict reaction pathways for novel derivatives of this compound?

Answer:

Leverage quantum chemical calculations (e.g., DFT) to model transition states and intermediates in cyclopentane-pyrazole bond formation. Pair this with molecular dynamics simulations to assess steric effects from the 2,4,4-trimethyl substituents. ICReDD’s hybrid approach combines computed reaction pathways with machine learning to prioritize synthetic routes, reducing experimental iterations . Tools like Gaussian or ORCA can predict regioselectivity in pyrazole functionalization .

Basic: What spectroscopic techniques are most effective for characterizing this compound’s purity and structure?

Answer:

- NMR : 1H/13C NMR to confirm cyclopentane ring geometry and pyrazole-CH2-N linkage. Compare chemical shifts with similar dihydrochloride salts (e.g., 1,3-dimethylpyrazolo derivatives) .

- Mass Spectrometry : High-resolution ESI-MS to validate molecular weight (C14H25N3·2HCl) and detect byproducts from incomplete methylation.

- XRD : Single-crystal analysis to resolve steric effects of the 2,4,4-trimethyl groups on the cyclopentane ring .

Advanced: How can researchers address discrepancies in solubility data across different solvent systems?

Answer:

Systematically evaluate Hansen solubility parameters (HSPs) to correlate solvent polarity with the compound’s dihydrochloride salt dissociation. Use UV-Vis spectroscopy or dynamic light scattering (DLS) to quantify aggregation in aprotic solvents. Cross-reference with structurally analogous compounds (e.g., pyrazole-acetamide derivatives) to identify trends in hydrophilic-lipophilic balance (HLB) .

Basic: What are the key challenges in analyzing the compound’s reaction mechanism under acidic conditions?

Answer:

The dihydrochloride salt’s protonation state may alter pyrazole ring reactivity. Use pH-controlled kinetic studies with in-situ FTIR to monitor intermediates. Compare with non-ionic analogs to isolate acid-catalyzed vs. neutral pathway effects. Quench experiments with NaHCO3 can identify reversible steps in cyclopentane ring opening .

Advanced: How should researchers reconcile contradictory data in thermal stability studies?

Answer:

Apply thermogravimetric analysis (TGA) under inert vs. oxidative atmospheres to differentiate decomposition pathways. Pair with DSC to detect polymorphic transitions. Use multivariate analysis (e.g., PCA) to isolate variables like crystallinity or residual solvent content. Cross-validate with accelerated aging studies under controlled humidity .

Basic: What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

Answer:

- Enzyme Inhibition : Screen against kinase or protease targets using fluorescence-based assays, leveraging the pyrazole moiety’s chelation potential.

- Cellular Uptake : Use LC-MS/MS to quantify intracellular concentrations in HEK293 or HepG2 cells, noting the impact of the dihydrochloride salt on membrane permeability .

Advanced: What strategies improve the compound’s stability in long-term storage?

Answer:

- Lyophilization : Formulate as a lyophilized powder with cryoprotectants (e.g., trehalose) to prevent hydrolysis.

- Packaging : Use amber vials with oxygen scavengers to mitigate photodegradation and oxidation.

- QC Monitoring : Implement periodic HPLC-UV checks for degradation products (e.g., demethylated cyclopentane derivatives) .

Basic: How can green chemistry principles be applied to reduce waste in its synthesis?

Answer:

- Solvent Selection : Replace dichloromethane with cyclopentyl methyl ether (CPME), a greener solvent with similar polarity.

- Catalysis : Use immobilized Pd nanoparticles for Suzuki-Miyaura coupling to minimize metal leaching.

- Atom Economy : Optimize stoichiometry of the cyclopentane-piperazine precursor to reduce excess reagents .

Advanced: What interdisciplinary approaches are critical for scaling up this compound’s production?

Answer:

- Process Engineering : Develop continuous-flow reactors to enhance heat/mass transfer during cyclopentane ring closure.

- Separation Technologies : Employ membrane filtration or centrifugal partition chromatography (CPC) to isolate the dihydrochloride salt from byproducts .

- Data Integration : Use process analytical technology (PAT) for real-time monitoring of critical quality attributes (CQAs) like particle size distribution .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.